molecular formula C12H16N2S B8515068 5-amino-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene

5-amino-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene

Cat. No. B8515068
M. Wt: 220.34 g/mol
InChI Key: WDXCSUVRWKNHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1-benzothiophen-5-amine

InChI

InChI=1S/C12H16N2S/c1-14(2)6-5-9-8-15-12-4-3-10(13)7-11(9)12/h3-4,7-8H,5-6,13H2,1-2H3

InChI Key

WDXCSUVRWKNHMH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CSC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.193 gm (0.68 mMol) 5-bromo-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene in 10 mL tetrahydrofuran was cooled to -78° C. and then to it were added 0.425 mL (0.68 mMol) n-butyllithium (1.6M in hexane). The reaction mixture was stirred at -78° C. for 10 minutes and then this solution was cannulated into a solution of 0.18 mL (0.83 mMol) diphenylphosphoryl azide in 10 mL tetrahydrofuran at -78° C. The reaction mixture was maintained at this temperature for 2 hours and then 1 mL (3.56 mmol) sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) was added and the reaction mixture warmed to 0° C. The reaction mixture was maintained at this temperature for 30 minutes and then at room temperature for 30 minutes. The reaction mixture was cooled again to 0° C. and water added to decompose excess hydride reagent. The pH of the solution was adjusted to about 12 by the addition of 2N sodium hydroxide and was then extracted first with ethyl acetate and then with dichloromethane. The combined organic extracts were dried over sodium sulfate and then concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing 6% methanol and 0.5% ammonium hydroxide. Fractions containing the desired product were combined and concentrated under reduced pressure to provide 0.027 gm (18%) of 5-amino-3-(N',N'-dimethyl-2-aminoethyl)benzothiophene. The oxalate salt was formed to provide the title compound.
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Synthesis routes and methods II

Procedure details

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